N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide

Regiochemistry Molecular Shape Target Complementarity

This para-sulfonyl regioisomer (CAS 941891-42-5) is a structurally authenticated benzimidazole-sulfonylbenzamide derivative for Nav1.7 ion channel and Bcl-2 apoptosis target research. Its ethylsulfonyl group provides a deliberate lipophilicity increment (ΔclogP ≈ +0.6) vs. methylsulfonyl analogs, enabling rational permeability-solubility optimization in hit-to-lead campaigns. Use this compound as a critical regioisomeric control alongside the ortho-sulfonyl isomer (CAS 898433-96-0) to establish shape-dependent target engagement and ensure data reproducibility in Nav1.7 inhibition assays. Three synthetically accessible diversification vectors allow systematic SAR exploration. Purity ≥95% (HPLC) guarantees reliable in vitro pharmacology.

Molecular Formula C22H19N3O3S
Molecular Weight 405.47
CAS No. 941891-42-5
Cat. No. B2892788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide
CAS941891-42-5
Molecular FormulaC22H19N3O3S
Molecular Weight405.47
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H19N3O3S/c1-2-29(27,28)18-13-9-16(10-14-18)22(26)23-17-11-7-15(8-12-17)21-24-19-5-3-4-6-20(19)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25)
InChIKeyXSDIPPMXEDYGIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide (CAS 941891-42-5) for Scientific Procurement


N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide is a fully synthetic, small-molecule benzimidazole-sulfonylbenzamide derivative (MF: C₂₂H₁₉N₃O₃S, MW: 405.47 g/mol) . The compound integrates a 2-phenyl-1H-benzo[d]imidazole core with a para-substituted 4-(ethanesulfonyl)benzamide moiety . Its structural architecture places it within the broader class of N-sulfonylbenzamide compounds, a chemotype under active investigation for voltage-gated sodium channel (Nav1.7) inhibition and anticancer Bcl-2 modulation [1][2]. The compound is currently available as a research-grade chemical (typical purity ≥95%) from specialty chemical suppliers .

Procurement Risk Advisory: Why Generic Substitution Fails for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide (CAS 941891-42-5)


Even within the closely defined chemotype of benzimidazole-sulfonylbenzamides, regioisomeric variation results in non-interchangeable compounds. For instance, the para-sulfonyl regioisomer (CAS 941891-42-5) and its ortho-sulfonyl counterpart (CAS 898433-96-0) exhibit distinct molecular geometries, electronic polarization, and potential target-binding profiles, meaning activity data obtained for one regioisomer cannot be extrapolated to the other . Similarly, altering the sulfonyl alkyl group (e.g., from ethylsulfonyl to methylsulfonyl) modulates lipophilicity, steric demand, and metabolic liability, thereby impacting cell permeability and in vitro potency as demonstrated across alkylsulfonyl benzimidazole series [1]. Substitution of the target compound with any structurally related analog without rigorous head-to-head validation introduces substantial risk of experimental inconsistency and data non-reproducibility.

Quantitative Differentiation Evidence for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide (CAS 941891-42-5)


Para-Sulfonyl Regiochemistry Confers a Distinct Molecular Geometry Versus Ortho-Sulfonyl Isomers

The target compound bears the ethylsulfonyl group at the para (4-) position of the central benzamide ring, whereas a commercially available regioisomer (CAS 898433-96-0) carries the same substituent at the ortho (2-) position . This positional shift alters the molecule's global shape: the para-isomer adopts a more extended, linear conformation, while the ortho-isomer introduces a kink at the benzamide junction, altering molecular recognition surfaces and potentially target-binding geometry [1]. In structurally analogous N-sulfonylbenzamide series, such regioisomeric differences are known to produce significant variations in potency, selectivity, and pharmacokinetic profiles [1].

Regiochemistry Molecular Shape Target Complementarity

Para-Linked Benzimidazole Yields Extended, Linear Architecture Versus Ortho-Linked Isomers

In CAS 941891-42-5, the benzimidazole ring is attached at the para (4-) position of the aniline phenyl ring, producing a linear, rod-like topology. By contrast, the positional isomer CAS 941936-79-4 features benzimidazole attachment at the ortho (2-) position, which introduces a significant bend in the molecular axis . This topological divergence is expected to influence shape complementarity with extended protein binding pockets, as observed in structurally related benzimidazole-based inhibitors [1]. Additionally, the para-linkage extends the conjugated π-system across the molecule, subtly modulating the electron density on the benzimidazole N-H, which serves as a key hydrogen-bond donor in target engagement .

Positional Isomerism Molecular Topology Protein Binding

Ethylsulfonyl Pharmacophore Offers Differentiated Lipophilicity Versus Methylsulfonyl Analogs

The ethylsulfonyl substituent provides a calculated incremental contribution to lipophilicity (ΔclogP ≈ +0.6) relative to the methylsulfonyl group, based on standard fragment-based clogP calculations for the sulfonylalkyl group . This increased lipophilicity is expected to enhance passive membrane permeability while maintaining aqueous solubility within a viable range for cell-based assays . Direct comparative data from indole-benzimidazole series show that ethylsulfonyl derivatives exhibit differentiated antiproliferative activity profiles against MCF-7 and HEPG2 cancer cell lines compared to their methylsulfonyl counterparts [1]. While no head-to-head data exist for the exact target compound, the class-level trend is well established: the ethylsulfonyl group shifts the lipophilicity-permeability balance favorably compared to shorter alkyl chains [1].

Lipophilicity Membrane Permeability ADME

Class-Level Patented Activity as a Nav1.7 Inhibitor Chemotype for Pain Research

The N-(substituted sulfonyl)benzamide scaffold, of which CAS 941891-42-5 is a direct structural member, is specifically claimed in Zhejiang Hisun's patent WO2019062848A1 as a Nav1.7 inhibitor chemotype [1]. Nav1.7 (SCN9A) is a genetically validated human pain target [2]. While the patent does not disclose individual IC₅₀ values for the exact target compound, the generic formula (I) encompasses compounds with para-substituted sulfonylbenzamide and benzimidazole/heterocycle motifs identical to CAS 941891-42-5, with the application describing their utility as therapeutic agents for pain [1]. In contrast, simplified ethylsulfonyl benzimidazoles lacking the benzamide extension (e.g., CAS 30192-40-6) are not described within this Nav1.7 chemotype, highlighting the criticality of the full sulfonylbenzamide-benzimidazole conjugate architecture .

Nav1.7 Inhibition Pain Ion Channel

Para-Benzamide Scaffold Enables Multiple Synthetic Diversification Vectors for Medicinal Chemistry

The target compound offers three distinct sites for chemical modification: (1) the benzimidazole N-H for N-alkylation or N-arylation, (2) the sulfonyl α-carbon for further functionalization, and (3) the benzamide position for amide coupling chemistry . This multi-vector synthetic accessibility is a key differentiator from the simplified core 2-(ethylsulfonyl)-1H-benzimidazole (CAS 30192-40-6), which lacks the extended benzamide moiety and consequently offers fewer diversification options . In the alkylsulfonyl benzimidazole series evaluated for Bcl-2 inhibition (ACS Omega, 2024), variations at positions analogous to these vectors produced up to a 256-fold change in BCL-2 gene expression downregulation efficacy, demonstrating the functional relevance of precise substitution patterns [1].

Medicinal Chemistry Structure-Activity Relationship Derivatization

High-Value Research Application Scenarios for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide (CAS 941891-42-5)


Lead-Like Starting Point for Nav1.7 Pain Target Medicinal Chemistry Optimization

Based on its membership in the N-(substituted sulfonyl)benzamide Nav1.7 inhibitor chemotype claimed in WO2019062848A1 [1], procurement of CAS 941891-42-5 is indicated for laboratories initiating structure–activity relationship (SAR) campaigns around this specific ion channel target. The compound's three synthetically accessible diversification vectors (Section 3, Evidence 5) allow systematic exploration of substituent effects on Nav1.7 potency and selectivity. While this specific compound lacks published IC₅₀ data, its scaffold alignment with the patent-protected chemotype provides a rational entry point for hit-to-lead expansion, particularly for groups seeking to build proprietary patent landscapes distinct from the Hisun prior art.

Chemical Probe for Bcl-2-Mediated Apoptosis Studies in Breast Cancer Cells

The alkylsulfonyl benzimidazole class has demonstrated potent Bcl-2 inhibition with up to 256-fold BCL-2 gene downregulation in MCF-7 breast cancer cells [1]. CAS 941891-42-5, bearing the requisite benzimidazole and sulfonyl pharmacophores, is structurally congruent with this chemotype and can serve as a reference scaffold or starting probe for apoptosis mechanism studies. Its para-substituted, linear topology (Section 3, Evidence 2) may offer shape complementarity advantages for accessing the Bcl-2 binding groove compared to ortho-linked analogs, as supported by molecular docking results showing strong interaction between alkylsulfonyl benzimidazoles and Bcl-2 [1].

Regioisomeric Negative Control for Ortho-Sulfonyl Benzimidazole Experimental Series

In any assay where the ortho-sulfonyl regioisomer (CAS 898433-96-0) is being evaluated as an active compound, the para-sulfonyl isomer (CAS 941891-42-5) can serve as a critical regioisomeric control to establish that observed biological activity is dependent on the specific spatial presentation of the sulfonyl group (Section 3, Evidence 1). This use case is particularly relevant for target engagement studies where subtle differences in molecular shape can translate into large differences in binding affinity, as documented across sulfonylbenzamide series [1].

Physicochemical Reference Standard for Lipophilicity-Optimized Benzimidazole Library Design

The ethylsulfonyl group provides a deliberate lipophilicity increment (ΔclogP ≈ +0.6 over methylsulfonyl; Section 3, Evidence 3) that positions the compound as a benchmark for designing benzimidazole libraries with balanced permeability and solubility. Procurement for physicochemical profiling studies—including parallel artificial membrane permeability assay (PAMPA), kinetic solubility determination, and microsomal stability assessment—can generate comparative data against methylsulfonyl and other alkylsulfonyl variants, enabling rational selection of the optimal sulfonyl substituent for specific cell-based or in vivo experimental systems [1].

Quote Request

Request a Quote for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.